Cas no 2229202-54-2 (1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene)

1-(1-Ethynylcyclopropyl)-4-(methylsulfanyl)benzene is a specialized organic compound featuring a cyclopropyl-ethynyl moiety and a methylsulfanyl group attached to a benzene ring. Its unique structure makes it valuable in synthetic chemistry, particularly as a building block for complex molecular frameworks. The ethynylcyclopropyl group offers reactivity in cycloaddition and cross-coupling reactions, while the methylsulfanyl substituent enhances versatility in nucleophilic and electrophilic transformations. This compound is useful in pharmaceutical and materials science research, where precise functionalization and structural diversity are required. Its stability and well-defined reactivity profile make it a reliable intermediate for advanced synthetic applications.
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene structure
2229202-54-2 structure
Product name:1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
CAS No:2229202-54-2
MF:C12H12S
Molecular Weight:188.288681983948
CID:6577365
PubChem ID:165667428

1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
    • 2229202-54-2
    • EN300-1821465
    • インチ: 1S/C12H12S/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h1,4-7H,8-9H2,2H3
    • InChIKey: ZLIXWGMXPWGPRU-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C1(C#C)CC1

計算された属性

  • 精确分子量: 188.06597156g/mol
  • 同位素质量: 188.06597156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • XLogP3: 3.6

1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1821465-0.1g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
0.1g
$1307.0 2023-09-19
Enamine
EN300-1821465-0.25g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
0.25g
$1366.0 2023-09-19
Enamine
EN300-1821465-2.5g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
2.5g
$2912.0 2023-09-19
Enamine
EN300-1821465-5.0g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
5g
$4309.0 2023-06-01
Enamine
EN300-1821465-0.5g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
0.5g
$1426.0 2023-09-19
Enamine
EN300-1821465-5g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
5g
$4309.0 2023-09-19
Enamine
EN300-1821465-1g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
1g
$1485.0 2023-09-19
Enamine
EN300-1821465-10g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
10g
$6390.0 2023-09-19
Enamine
EN300-1821465-10.0g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
10g
$6390.0 2023-06-01
Enamine
EN300-1821465-0.05g
1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene
2229202-54-2
0.05g
$1247.0 2023-09-19

1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene 関連文献

1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2229202-54-2 and Product Name: 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene

The compound with the CAS number 2229202-54-2 and the product name 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both an ethynylcyclopropyl moiety and a methylsulfanyl substituent on a benzene ring imparts distinct chemical properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating cyclopropyl and aryl-sulfur functionalities. These structural motifs are known for their ability to enhance binding affinity and selectivity in biological targets, making them invaluable in the design of small-molecule drugs. The compound in question, 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene, exemplifies this trend by combining these features into a single molecular framework.

The ethynylcyclopropyl group is particularly noteworthy due to its strained three-membered ring structure, which can lead to significant electronic and steric effects. This moiety has been extensively studied for its role in modulating receptor interactions, particularly in G-protein coupled receptors (GPCRs) and ion channels. The methylsulfanyl substituent, on the other hand, introduces a polar sulfur atom that can engage in hydrogen bonding or ionic interactions with biological targets, further enhancing the compound's pharmacological potential.

Recent research has highlighted the importance of aryl-sulfur compounds in drug discovery. These derivatives often exhibit improved metabolic stability and better bioavailability compared to their sulfur-free counterparts. The compound 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene is no exception, with studies suggesting that its structural features may contribute to favorable pharmacokinetic properties. For instance, the cyclopropyl ring can influence the molecule's solubility and permeability across biological membranes, while the methylsulfanyl group can enhance binding interactions with protein targets.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary studies have indicated that molecules with similar structural motifs may interact with neurotransmitter receptors, offering a new avenue for therapeutic intervention. The ethynylcyclopropyl group, in particular, has been shown to modulate the activity of certain GPCRs involved in pain perception and cognition. Additionally, the methylsulfanyl substituent could serve as a key interaction point for proteins associated with neurodegenerative diseases.

The synthesis of 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functionalization of the benzene ring followed by introduction of the cyclopropyl and methylsulfanyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These synthetic methodologies not only highlight the compound's complexity but also demonstrate the growing sophistication of modern chemical synthesis.

In terms of biological activity, early pharmacological profiling has revealed promising results. In vitro assays have shown that this compound exhibits moderate affinity for several target proteins, including those implicated in inflammation and cancer progression. The unique combination of structural features is thought to contribute to this broad spectrum of activity. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

The future development of 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene will likely involve both computational modeling and experimental validation. Molecular docking studies can help predict how this compound interacts with biological targets at an atomic level, providing insights into its binding mode and potential side effects. Additionally, preclinical studies will be essential to assess its safety profile and efficacy in animal models before human trials can commence.

The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable building block for more complex drug candidates, demonstrating how novel molecular architectures can be designed to address unmet medical needs. The integration of advanced synthetic techniques with modern pharmacological screening methods underscores the dynamic nature of pharmaceutical research today.

In conclusion, 1-(1-ethynylcyclopropyl)-4-(methylsulfanyl)benzene (CAS No. 2229202-54-2) represents a promising advancement in medicinal chemistry. Its unique structural features offer a rich foundation for further exploration into drug development, particularly for neurological disorders and other diseases where aryl-sulfur compounds have shown promise. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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